molecular formula C15H13Cl2N3O3S B12412590 Faah/magl-IN-2

Faah/magl-IN-2

Cat. No.: B12412590
M. Wt: 386.3 g/mol
InChI Key: BHKDGLGFTAHYTQ-NVMNQCDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Faah/magl-IN-2 is a potent, reversible, orally active inhibitor that can cross the blood-brain barrier. It targets two enzymes: fatty acid amide hydrolase and monoacylglycerol lipase. These enzymes are involved in the degradation of endocannabinoids, which are compounds that play a role in various physiological processes, including pain modulation and neuroprotection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of Faah/magl-IN-2 requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

Faah/magl-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Faah/magl-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

Faah/magl-IN-2 exerts its effects by inhibiting the activity of fatty acid amide hydrolase and monoacylglycerol lipase. These enzymes are responsible for the degradation of endocannabinoids, such as anandamide and 2-arachidonoylglycerol. By inhibiting these enzymes, this compound increases the levels of endocannabinoids, which can then activate cannabinoid receptors and modulate various physiological processes, including pain perception and neuroprotection .

Properties

Molecular Formula

C15H13Cl2N3O3S

Molecular Weight

386.3 g/mol

IUPAC Name

1-[(Z)-(2,6-dichlorophenyl)methylideneamino]-3-(4-methylsulfonylphenyl)urea

InChI

InChI=1S/C15H13Cl2N3O3S/c1-24(22,23)11-7-5-10(6-8-11)19-15(21)20-18-9-12-13(16)3-2-4-14(12)17/h2-9H,1H3,(H2,19,20,21)/b18-9-

InChI Key

BHKDGLGFTAHYTQ-NVMNQCDNSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)N/N=C\C2=C(C=CC=C2Cl)Cl

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)NN=CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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